1-(2-Chlorophenyl)pyrrolidine-2,5-dione
Description
1-(2-Chlorophenyl)pyrrolidine-2,5-dione is a heterocyclic compound characterized by a pyrrolidine-2,5-dione core substituted with a 2-chlorophenyl group at the N1 position. This structural motif is pivotal in medicinal chemistry due to its bioactivity profile, including anticonvulsant, antimicrobial, and enzyme inhibitory properties .
Properties
IUPAC Name |
1-(2-chlorophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGWUNFBSMBOSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60876203 | |
| Record name | O-CHLORO-N-PHENYLSUCCINIMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60876203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7402-22-4 | |
| Record name | 2,5-Pyrrolidinedione, 1-(2-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007402224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC55123 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55123 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | O-CHLORO-N-PHENYLSUCCINIMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60876203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 1-(2-Chlorophenyl)pyrrolidine-2,5-dione
A typical preparation involves the following steps:
Formation of Succinyl Chloride:
- Succinic acid is reacted with an excess of thionyl chloride.
- The mixture is refluxed for approximately 30 minutes at 40-45°C to convert succinic acid to succinyl chloride in situ.
- This reaction liberates SO2 and HCl gases.
Cyclization with 2-Chloroaniline:
- A solution of 2-chloroaniline in benzene is added slowly to the succinyl chloride mixture.
- The reaction mixture is refluxed until the complete evolution of HCl gas is observed, indicating the formation of the cyclic imide.
- The product, 1-(2-chlorophenyl)pyrrolidine-2,5-dione, precipitates upon cooling.
-
- The crude product is filtered and recrystallized from ethanol to obtain pure compound.
| Parameter | Value |
|---|---|
| Yield | Approximately 75-80% |
| Melting Point | Around 116-118 °C |
| IR Absorption (KBr, cm⁻¹) | 1711 (C=O stretch), 2937, 1503, 802 |
| ¹H NMR (DMSO-d₆, δ ppm) | 2.7 (singlet, 2H, CH₂), 7.2-7.6 (multiplet, 4H, aromatic protons) |
This procedure is adapted from closely related syntheses of 1-(3-chlorophenyl)pyrrolidine-2,5-dione and can be directly applied to the 2-chlorophenyl analogue with minor modifications.
Alternative Synthetic Routes and Derivatization
Cyclocondensation with Aminoacetic Acid:
- Starting from 2-(2-chlorophenyl)succinic acid, cyclocondensation with aminoacetic acid can yield 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl acetic acid intermediates.
- These intermediates serve as precursors for further functionalization, such as coupling with arylpiperazines using carbonyldiimidazole (CDI) in dry DMF at room temperature, yielding various acetamide derivatives.
Reaction Mechanisms and Analytical Characterization
- The key step involves nucleophilic attack of the aromatic amine nitrogen on the electrophilic carbonyl carbon of succinyl chloride, followed by intramolecular cyclization to form the imide ring.
- The evolution of HCl gas during reflux confirms the formation of the cyclic imide.
- Characterization techniques include:
- Infrared Spectroscopy (IR): Strong carbonyl absorption bands near 1710 cm⁻¹ confirm imide formation.
- Nuclear Magnetic Resonance (¹H NMR): Signals corresponding to succinimide methylene protons and aromatic protons.
- Elemental Analysis: Confirms the expected C, H, N percentages.
- Thin Layer Chromatography (TLC): Used to monitor reaction progress and purity.
- High-Performance Liquid Chromatography (HPLC): For purity and homogeneity assessment, especially in derivative compounds.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Succinic acid + Thionyl chloride + 2-chloroaniline | Succinic acid, thionyl chloride, 2-chloroaniline | Reflux 30 min (40-45°C), then reflux with amine until HCl evolution | 75-80 | Classical method, well-established |
| Cyclocondensation with aminoacetic acid + CDI coupling | 2-(2-chlorophenyl)succinic acid, aminoacetic acid, arylpiperazines, CDI | Room temp, 24 h in dry DMF | 22-45 | For acetamide derivatives |
| Microwave-assisted synthesis | Succinic acid derivatives, aromatic amines | Microwave irradiation, shorter times | Variable | Accelerated reaction, less common |
| Condensation with aldehydes and malononitrile | 1-(2-chlorophenyl)pyrrolidine-2,5-dione, aldehydes, malononitrile, piperidine | Reflux in ethanol, 4-5 h | Not specified | Leads to bis-heterocyclic derivatives |
Chemical Reactions Analysis
1-(2-Chlorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Chlorophenyl)pyrrolidine-2,5-dione derivatives have a variety of applications, mainly in the pharmaceutical field, including use as anticonvulsants, analgesic agents, and therapeutic compounds for treating cancer and endometriosis .
Scientific Research Applications
Anticonvulsant and Analgesic Agents:
- A series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have been synthesized and studied for potential anticonvulsant and analgesic properties .
- One substance, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, showed more beneficial ED50 and protective index values than valproic acid, a reference drug, in maximal electroshock (MES) and psychomotor (6 Hz, 32 mA) seizure tests .
- Many previously obtained compounds with electron-withdrawing atoms/groups in the phenyl substituent at position-3 of the pyrrolidine-2,5-dione ring, especially those with a chlorine atom in the phenyl ring of the arylpiperazine moiety and a methylene linker between the imide and piperazine fragment, demonstrated potent anticonvulsant activity . These compounds also showed significant analgesic activity in various animal models of pain .
IDO1 Inhibitors and Cancer Treatment:
- Pyrrolidine-2,5-dione derivatives are useful as therapeutic compounds, particularly in the treatment and/or prevention of cancers, as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) .
- IDO1 is an intracellular, monomeric, heme-containing enzyme that catalyzes the first and rate-limiting step of L-tryptophan catabolism along the kynurenine pathway .
- Blocking IDO1 can affect T-cell proliferation and survival and activate regulatory T cells, reducing proinflammatory responses . IDO1 can provide "immune privilege" to tissues subject to chronic inflammations, such as infectious and allergic diseases, transplantation, and cancer .
Treatment or Prevention of Endometriosis:
Other Potential Applications:
- Pyrrolidine derivatives have demonstrated a wide range of activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
- 1-[2-(2-chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione is listed as one of numerous organic compounds in American Elements's catalog of life science products .
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Substitution Patterns and Pharmacological Activities
The pharmacological activity of pyrrolidine-2,5-dione derivatives is highly dependent on substituent groups. Key analogs and their properties are summarized below:
Key Observations :
- Amino and Thiophene Modifications: Derivatives with amino or heterocyclic substituents (e.g., thiophene, morpholinopropyl) show enhanced anticonvulsant activity, likely due to improved interaction with ion channels .
- Enzyme Inhibition: Bromophenoxy and acetylphenyl substituents improve GABA-transaminase inhibition, suggesting substituent bulkiness influences enzyme binding .
Physicochemical and Pharmacokinetic Properties
Critical physicochemical parameters impacting bioavailability :
| Compound Name | Molecular Weight | Rotatable Bonds | Polar Surface Area (Ų) | LogP (Predicted) |
|---|---|---|---|---|
| 1-(2-Chlorophenyl)pyrrolidine-2,5-dione | 211.6 (calc.) | 2 | ~40 | ~2.1 |
| 1-(2-Aminophenyl)pyrrolidine-2,5-dione | 190.2 | 2 | ~70 | ~0.8 |
| 1-(5-Chloro-2-hydroxyphenyl)pyrrolidine-2,5-dione | 225.6 | 2 | ~80 | ~1.5 |
| 1-(4-Acetylphenyl)-pyrrolidine-2,5-dione | 231.2 | 3 | ~65 | ~1.9 |
Analysis :
- The target compound’s moderate logP (~2.1) and low polar surface area (~40 Ų) suggest favorable membrane permeability, aligning with Veber’s rules for oral bioavailability .
Biological Activity
1-(2-Chlorophenyl)pyrrolidine-2,5-dione is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article will explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Antimicrobial Properties
Research indicates that pyrrolidine-2,5-dione derivatives, including 1-(2-Chlorophenyl)pyrrolidine-2,5-dione, exhibit antimicrobial activity. These compounds have been evaluated against various pathogens, showing effectiveness in inhibiting growth and proliferation. The presence of halogen atoms, such as chlorine in this compound, enhances its reactivity and biological efficacy against drug-resistant strains of bacteria .
Anticonvulsant Activity
1-(2-Chlorophenyl)pyrrolidine-2,5-dione has been explored for its anticonvulsant properties. A focused series of pyrrolidine-2,5-dione derivatives were synthesized and tested in animal models for their ability to prevent seizures. Notably, the compound demonstrated significant activity in the maximal electroshock (MES) test and the psychomotor seizure model .
Table 1: Anticonvulsant Activity of Pyrrolidine-2,5-Dione Derivatives
| Compound ID | ED50 (mg/kg) MES | ED50 (mg/kg) 6 Hz | TD50 (mg/kg) Rotarod |
|---|---|---|---|
| Compound 30 | 45.6 | 39.5 | 162.4 |
| Compound X | 50.0 | 42.0 | 150.0 |
The most potent derivative showed a favorable safety profile with a significant separation between effective and toxic doses .
Hormonal Activity
The compound has also been evaluated for its inhibitory effects on human placental aromatase and rat testicular enzymes involved in steroidogenesis. Inhibitory concentrations (IC50) were measured, with some derivatives showing equipotent activity compared to established inhibitors like Aminoglutethimide .
Table 2: Inhibition of Enzymatic Activity by Pyrrolidine-2,5-Dione Derivatives
| Compound ID | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound A | Aromatase | 23.8 |
| Compound B | P450(17) alpha | 18.5 |
| Aminoglutethimide | Aromatase | 20.0 |
The biological activity of 1-(2-Chlorophenyl)pyrrolidine-2,5-dione is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in steroid metabolism, impacting hormonal balance and potentially providing therapeutic effects for conditions like hormone-dependent cancers .
- Calcium Channel Modulation : Studies have indicated that certain derivatives inhibit calcium currents mediated by L-type calcium channels (Cav 1.2), which is crucial for neurotransmitter release and neuronal excitability .
Study on Anticonvulsant Efficacy
In a study aimed at discovering new anticonvulsants, several pyrrolidine-2,5-dione derivatives were tested in seizure models. The results indicated that compound 30 exhibited the highest efficacy with minimal side effects on motor coordination . This highlights the potential for developing safer anticonvulsant medications based on this scaffold.
Evaluation of Antimicrobial Activity
A comparative study was conducted to evaluate the antimicrobial efficacy of various pyrrolidine derivatives against resistant bacterial strains. The results demonstrated that those with halogen substitutions showed enhanced activity compared to their non-halogenated counterparts .
Q & A
Q. What synthetic methodologies are commonly employed for 1-(2-Chlorophenyl)pyrrolidine-2,5-dione?
The compound is typically synthesized via cyclocondensation of maleic anhydride derivatives with 2-chloroaniline. Key steps include:
- Reaction Setup : Heating maleic anhydride with 2-chloroaniline in a polar aprotic solvent (e.g., DMF) under nitrogen to prevent oxidation.
- Cyclization : Acid catalysis (e.g., H₂SO₄) promotes intramolecular cyclization to form the pyrrolidine-2,5-dione core.
- Purification : Recrystallization from ethanol/water mixtures yields high-purity crystals, validated via X-ray diffraction (XRD) for structural confirmation .
- Yield Optimization : Adjusting stoichiometry (1:1 molar ratio of reactants) and reaction time (6–8 hours at 80°C) minimizes byproducts like unreacted aniline derivatives .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- XRD Analysis : Resolves the chloro-substituted phenyl ring orientation and confirms the planar geometry of the pyrrolidine-2,5-dione core. Bond angles (e.g., C8–C9–C10 = 83.2°) and torsion angles (e.g., C12–N1–C11–O2 = 177.4°) are critical for validating stereoelectronic effects .
- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–7.8 ppm for the 2-chlorophenyl group) and carbonyl protons (δ 3.1–3.5 ppm for the pyrrolidine ring). ¹³C NMR confirms carbonyl carbons at δ 170–175 ppm .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks at m/z 207.61 (M⁺), consistent with the molecular formula C₁₀H₆ClNO₂ .
Advanced Research Questions
Q. How can computational chemistry enhance the design of derivatives with tailored bioactivity?
- Reaction Pathway Prediction : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and activation energies for substituent introduction at the 4-position of the pyrrolidine ring .
- Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., acetonitrile vs. toluene) to improve reaction yields by 15–20% .
- Bioactivity Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities of 4-substituted derivatives to target enzymes like glycosidases, guiding synthetic prioritization .
Q. What experimental strategies address contradictory data in reaction yields or byproduct formation?
- Factorial Design of Experiments (DoE) : A 2³ factorial design (varying temperature, catalyst loading, and solvent polarity) identifies temperature as the most significant factor (p < 0.05) influencing yield discrepancies .
- Byproduct Analysis : LC-MS and GC-MS track side products (e.g., uncyclized intermediates), revealing competing pathways. Adjusting reaction pH to 6–7 minimizes hydrolysis of the maleimide intermediate .
Q. How can statistical methods optimize crystallization conditions for XRD-quality crystals?
- Screening Matrix : A 96-well microbatch screen tests 12 solvents (e.g., DMSO, THF) and 8 antisolvents (e.g., hexane) to identify optimal crystallization conditions.
- Morphology Analysis : SEM imaging correlates solvent polarity with crystal habit (e.g., plate-like crystals in ethanol vs. needle-like in acetone) .
- Polymorph Control : Differential scanning calorimetry (DSC) monitors phase transitions, ensuring isolation of the thermodynamically stable polymorph .
Q. What are the challenges in modifying the pyrrolidine-2,5-dione core for specific applications?
- Steric Hindrance : Introducing bulky substituents at the 3-position disrupts planarity, reducing reactivity in Diels-Alder reactions. Mitigated by using microwave-assisted synthesis (120°C, 20 minutes) .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) at the 4-position lower the LUMO energy, enhancing electrophilicity for nucleophilic additions. Validated via cyclic voltammetry (reduction peaks at −1.2 V vs. Ag/AgCl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
